C19H14N4O6S2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

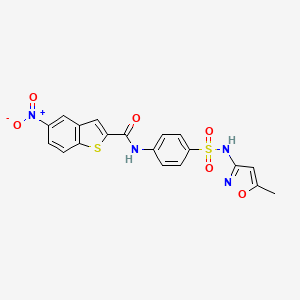

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides and benzothiophenes

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, research has demonstrated that derivatives of similar structures exhibit significant inhibition against various cancer cell lines, such as OVCAR-8 and NCI-H40, with growth inhibition percentages reaching up to 86.61% . The mechanism of action is believed to involve the disruption of critical cellular pathways, including those related to apoptosis and cell cycle regulation.

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was performed on related compounds, revealing that modifications in the sulfamoyl and oxazole groups significantly influence anticancer efficacy. For example, compounds with enhanced lipophilicity showed improved cellular uptake and bioavailability .

Anti-inflammatory Potential

In addition to its anticancer properties, N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide has been investigated for anti-inflammatory applications . In silico studies using molecular docking techniques suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

Synthesis and Characterization

The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide involves several steps:

- Formation of the Oxazole Ring : The initial step involves the reaction of appropriate phenolic precursors with sulfamoyl chlorides.

- Nitro Group Introduction : A nitration reaction introduces the nitro group at the 5-position of the benzothiophene moiety.

- Final Coupling Reaction : The final product is obtained through coupling reactions involving amines and carboxylic acids.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound .

Mecanismo De Acción

Target of Action

The primary targets of the compound “N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide” are currently under investigation . The compound is being studied in clinical trials, and its specific targets are yet to be fully annotated .

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level that could potentially influence cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are currently under investigation . Understanding these pathways and their downstream effects is crucial for elucidating the compound’s mechanism of action .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation . These effects are likely to be diverse, given the complexity of biological systems and the potential for the compound to interact with multiple targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the local coordination environment of the compound, which can affect its interaction with targets and its overall catalytic activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride, followed by sulfochlorination using thionyl chloride and chlorosulfonic acid.

Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by treating the intermediate with an aqueous ammonia solution.

Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a series of cyclization reactions involving appropriate starting materials and catalysts.

Final Coupling: The final step involves coupling the oxazole and benzothiophene intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzothiophene and oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

Oxidation: Oxidized derivatives of the benzothiophene and oxazole rings.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide: This compound shares the oxazole and sulfamoyl groups but lacks the benzothiophene ring.

4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: Similar in structure but with different substituents on the benzene ring.

Uniqueness

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both the benzothiophene and oxazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Actividad Biológica

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide, a compound with a complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O4S |

| Molecular Weight | 363.43 g/mol |

| LogP | 2.967 |

| Polar Surface Area | 85.97 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

The structure features a benzothiophene core with a nitro group and a sulfamoyl moiety, contributing to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds in the sulfamoyl class. For instance, derivatives containing sulfamoyl groups have shown significant activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

In vitro assays indicated that the compound exhibits notable antibacterial activity at concentrations around 1 µg/mL, similar to other sulfamoyl derivatives tested in previous studies .

Antifungal Activity

The antifungal properties of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide have also been explored. Compounds with similar structures have been tested against fungi like Aspergillus niger and Candida albicans. The results suggest that these compounds can disrupt fungal cell wall synthesis or function through interference with ergosterol biosynthesis .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The sulfamoyl group is known to inhibit key enzymes involved in bacterial and fungal metabolism.

- Cell Membrane Disruption : The nitro group may contribute to increased permeability of microbial cell membranes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various sulfamoyl derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development .

- Fungal Resistance : Another investigation focused on antifungal activity against resistant strains of Candida albicans. The results indicated that the compound could effectively inhibit growth in these strains, providing insight into its therapeutic potential against fungal infections .

Propiedades

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O6S2/c1-11-8-18(21-29-11)22-31(27,28)15-5-2-13(3-6-15)20-19(24)17-10-12-9-14(23(25)26)4-7-16(12)30-17/h2-10H,1H3,(H,20,24)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNQANURKRPVAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.